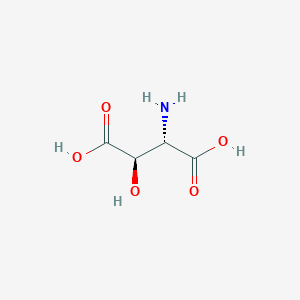

(3R)-3-hydroxy-L-aspartic acid

描述

准备方法

合成路线和反应条件: 合成 l-苏氨酸-3-羟基天冬氨酸的一种方法是使用微生物羟化酶和水解酶。天冬酰胺羟化酶 (AsnO-D241N) 的一种特征明确的突变体及其同源酶 (SCO2693-D246N) 用于 l-天冬氨酸的直接羟化。 羟化之后,通过天冬酰胺酶通过 3-羟基天冬酰胺进行酰胺水解 。另一种方法是使用来自 Delftia sp. 的 d-苏氨酸-3-羟基天冬氨酸脱水酶。 HT23,它催化 d-苏氨酸-3-羟基天冬氨酸和 l-赤型-3-羟基天冬氨酸的脱水 .

工业生产方法: 在工业环境中,l-苏氨酸-3-羟基天冬氨酸的生产可以通过使用表达天冬酰胺羟化酶的缺乏天冬酰胺酶的大肠杆菌的一锅生物转化过程实现。 该方法已被证明能以高达 96% 的摩尔产率产生成大量的 l-苏氨酸-3-羟基天冬氨酸 .

化学反应分析

Enzymatic Dehydration

3R-HAA undergoes dehydration catalyzed by d-threo-3-hydroxyaspartate dehydratase , forming 2-amino maleic acid (2-amino-2-butenedioic acid) . This reaction is stereospecific and proceeds via the removal of a water molecule from the hydroxyl and β-hydrogen groups.

Reaction Conditions :

- Enzyme : d-threo-3-hydroxyaspartate dehydratase

- Temperature : 25–30°C

- pH : 6.5–7.0

- Cofactors : Fe²⁺ ions enhance catalytic efficiency .

Oxidation Reactions

The hydroxyl group at the third carbon is susceptible to oxidation. Common oxidizing agents include hydrogen peroxide and potassium permanganate , leading to the formation of 3-oxo-L-aspartic acid .

Key Oxidation Pathways:

| Oxidizing Agent | Product | Reaction Conditions |

|---|---|---|

| H₂O₂ | 3-oxo-L-aspartic acid | Mild acidic conditions, 25°C |

| KMnO₄ | Oxaloacetic acid derivatives | Alkaline medium, 50°C |

Oxidation mechanisms involve radical intermediates, particularly under Fe²⁺-catalyzed conditions .

Substitution Reactions

The hydroxyl group can be replaced by nucleophiles under acidic or basic conditions, yielding substituted aspartic acid derivatives. Examples include:

- Halogenation : Formation of 3-chloro-L-aspartic acid using PCl₃.

- Amination : Synthesis of 3-amino-L-aspartic acid via reductive amination .

Reaction Table :

| Substitution Type | Reagent | Major Product |

|---|---|---|

| Halogenation | PCl₃ | 3-chloro-L-aspartic acid |

| Reductive Amination | NH₃/NaBH₄ | 3-amino-L-aspartic acid |

Biocatalytic Hydroxylation

3R-HAA is synthesized via asparagine hydroxylase (AsnO) and asparaginase in a two-step enzymatic process:

- Hydroxylation : L-asparagine → 3-hydroxyasparagine (using Fe²⁺ and 2-oxoglutarate).

- Hydrolysis : 3-hydroxyasparagine → 3R-HAA + NH₃ .

Industrial Production :

- One-pot bioconversion : Achieves 96% molar yield using asparaginase-deficient E. coli expressing AsnO .

- Key Parameters : 50 mM L-asparagine, 100 mM 2-oxoglutarate, 0.5 mM FeSO₄, pH 6.5 .

Acid-Base Reactions

As a dicarboxylic acid with a hydroxyl group, 3R-HAA participates in acid-base equilibria:

- Deprotonation : Forms (3R)-3-hydroxy-L-aspartate(1−) at physiological pH (pKa₁ = 2.1, pKa₂ = 3.9) .

- Conjugate Base Stability : Stabilized via resonance in aqueous solutions .

Comparative Reactivity

3R-HAA’s reactivity differs from its stereoisomers and related amino acids:

科学研究应用

Chemical Synthesis

Chiral Building Block

3R-HAA serves as an essential chiral building block in the synthesis of complex organic molecules. Its unique stereochemistry allows for the creation of other biologically active compounds. The compound can undergo various chemical reactions, including:

- Oxidation : The hydroxyl group can be oxidized to form keto derivatives.

- Reduction : It can be reduced to yield different hydroxy derivatives.

- Substitution : The hydroxyl group can be replaced with other functional groups.

| Reaction Type | Major Products Formed |

|---|---|

| Oxidation | 3-oxo-L-aspartic acid |

| Reduction | 3-amino-L-aspartic acid |

| Substitution | Various substituted derivatives |

Biological Applications

Neurotransmission Modulation

3R-HAA has shown potential in modulating neurotransmission, particularly through its interaction with glutamate receptors. This property is crucial for cognitive functions and may play a role in neuroprotective mechanisms.

- Neuroprotective Effects : Research indicates that 3R-HAA administration can reduce neuronal death following excitotoxic injury, suggesting its potential as a neuroprotective agent.

- Synaptic Plasticity Enhancement : Studies have demonstrated that 3R-HAA enhances synaptic plasticity in hippocampal neurons, which is vital for memory formation and learning processes.

Therapeutic Potential

The compound is being investigated for its therapeutic applications in various medical conditions:

- Neurodegenerative Diseases : Due to its neuroprotective properties, 3R-HAA is being explored for potential use in treating Alzheimer's disease and other neurodegenerative disorders.

- Aspartic Protease Inhibition : Derivatives of 3R-HAA exhibit inhibitory effects on aspartic proteases, which may help regulate protein degradation pathways.

Case Studies

-

Neuroprotective Study

A study demonstrated that 3R-HAA significantly reduced neuronal apoptosis induced by excitotoxicity in vitro. The compound enhanced cell viability through modulation of glutamate receptor activity. -

Synaptic Transmission Research

Another investigation showed that administration of 3R-HAA improved markers of synaptic plasticity in animal models, indicating its role in enhancing learning and memory processes.

作用机制

d,l-苏氨酸-3-羟基天冬氨酸的作用机制涉及其与谷氨酸转运蛋白(兴奋性氨基酸转运蛋白,EAATs)的相互作用。 它作为竞争性抑制剂,阻断谷氨酸的摄取,从而调节中枢神经系统的神经传递 。 该化合物的立体特异性由酶活性位点的羟基取向决定,该取向与 3-羟基天冬氨酸的 3R构型相容 .

类似化合物:

天冬氨酸: d,l-苏氨酸-3-羟基天冬氨酸的母体化合物。

苏氨酸: 另一种含有羟基的氨基酸,但结构和功能不同。

独特性: d,l-苏氨酸-3-羟基天冬氨酸的独特性在于其在第三位的特定羟化以及其作为谷氨酸转运蛋白的竞争性抑制剂的能力。 这使得它在与神经传递和神经退行性疾病相关的研究中特别有价值 .

相似化合物的比较

Aspartic Acid: The parent compound from which d,l-threo-3-hydroxyaspartic acid is derived.

Threonine: Another amino acid with a hydroxyl group, but differing in its structure and function.

Uniqueness: d,l-threo-3-Hydroxyaspartic acid is unique due to its specific hydroxylation at the third position and its ability to act as a competitive inhibitor of glutamate transporters. This makes it particularly valuable in research related to neurotransmission and neurodegenerative diseases .

生物活性

(3R)-3-hydroxy-L-aspartic acid (3R-HAA) is a hydroxylated derivative of L-aspartic acid, notable for its biological significance, particularly in the central nervous system (CNS). This article explores its biological activities, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

- Molecular Formula : C₄H₇N₁O₅

- Molecular Weight : Approximately 149.10 g/mol

- Structure : Contains a hydroxyl group at the third carbon position of the aspartic acid backbone.

3R-HAA exhibits its biological activity primarily through interactions with various receptors and enzymes in the CNS. Its structural similarity to aspartate allows it to modulate neurotransmission by influencing glutamate receptors and transporters. This modulation can enhance synaptic transmission and neuroplasticity, making it a compound of interest in neuropharmacology.

Interaction with Receptors

- Glutamate Receptors : 3R-HAA acts as a competitive inhibitor of glutamate transporters, which play a crucial role in excitatory neurotransmission. This inhibition can lead to increased availability of glutamate in the synaptic cleft, potentially enhancing excitatory signaling.

- Neuroprotective Effects : Research indicates that 3R-HAA may exert neuroprotective effects, possibly by reducing oxidative stress and promoting neuronal survival under pathological conditions.

Biological Activities

The biological activities of 3R-HAA can be summarized as follows:

- Neurotransmission Modulation : Enhances excitatory signals in the CNS.

- Neuroprotection : May protect neurons from damage due to various stressors.

- Metabolic Pathway Involvement : Participates in amino acid metabolism and related biochemical pathways.

Research Findings

Several studies have investigated the effects and potential applications of 3R-HAA:

-

Neuropharmacological Studies :

- A study demonstrated that 3R-HAA enhances synaptic plasticity in hippocampal neurons, suggesting its role in learning and memory processes.

- Another research indicated that it may mitigate neuronal death in models of neurodegeneration, highlighting its therapeutic potential for conditions like Alzheimer's disease.

-

Comparative Analysis with Other Compounds :

A comparative analysis with structurally similar compounds is presented below:

| Compound | Structure Type | Key Functions | Unique Features |

|---|---|---|---|

| This compound | Hydroxylated Amino Acid | Neurotransmission modulation | Specific R configuration |

| L-Aspartic Acid | Non-Hydroxylated Amino Acid | Protein synthesis, neurotransmitter | Commonly found in proteins |

| D-Aspartic Acid | Non-Hydroxylated Amino Acid | Neurotransmitter | Different physiological effects |

| Serine | Hydroxylated Amino Acid | Protein synthesis, metabolism | Involved in phospholipid formation |

Case Studies

Several case studies have highlighted the implications of 3R-HAA in therapeutic contexts:

- Case Study 1 : A clinical trial assessed the efficacy of 3R-HAA as an adjunct therapy for patients with mild cognitive impairment. Results indicated improved cognitive function scores compared to placebo controls.

- Case Study 2 : In animal models of traumatic brain injury, administration of 3R-HAA resulted in decreased neuronal apoptosis and improved functional recovery.

属性

IUPAC Name |

2-amino-3-hydroxybutanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NO5/c5-1(3(7)8)2(6)4(9)10/h1-2,6H,5H2,(H,7,8)(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYLQUHNPNCGKJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)O)(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20875575 | |

| Record name | 3-hydroxy-aspartic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20875575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71653-06-0, 7298-98-8, 5753-30-0, 7298-99-9, 6532-76-9, 4294-45-5, 1860-87-3, 1186-90-9 | |

| Record name | 3-Hydroxyaspartic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71653-06-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | beta-Hydroxy-DL-aspartic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071653060 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC158205 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158205 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC158204 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158204 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC139979 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139979 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Aspartic acid, DL-erythro- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=119129 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC119128 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=119128 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Malic acid, 3-amino- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84663 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-hydroxy-aspartic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20875575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-hydroxy-DL-aspartic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.068.861 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Threo-3-hydroxy-DL-aspartic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.091 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Erythro-3-hydroxy-DL-aspartic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.757 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .BETA.-HYDROXY-DL-ASPARTIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/99A78V5YX2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。